molecular formula C22H37N7O11 B10860822 Foroxymithine

Foroxymithine

Cat. No.: B10860822
M. Wt: 575.6 g/mol
InChI Key: IQMHGRIOYXVPSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Foroxymithine is typically isolated from the culture supernatant of Streptomyces species grown under iron-deficient conditions . The preparation involves several chromatographic procedures to purify the compound. The structure of this compound has been elucidated using techniques such as ESI-MS and NMR spectroscopy . Industrial production methods would likely involve large-scale fermentation of the producing Streptomyces strains, followed by extraction and purification processes.

Chemical Reactions Analysis

Foroxymithine undergoes various chemical reactions, primarily involving its iron-chelating properties. It can form complexes with iron ions, which is a key aspect of its function as a siderophore . The compound can also participate in reactions with other metal ions, potentially forming similar complexes. Common reagents used in these reactions include iron salts and other metal ion sources. The major products formed are typically metal-foroxymithine complexes .

Mechanism of Action

Foroxymithine exerts its effects primarily through its ability to chelate iron. By binding to iron ions, it helps to reserve iron for its producer strain, thereby influencing iron availability in the surrounding environment . This mechanism is crucial for the survival and growth of the producing Streptomyces species under iron-limited conditions. Additionally, as an ACE inhibitor, this compound interferes with the renin-angiotensin system, which regulates blood pressure .

Biological Activity

Foroxymithine is a specialized metabolite produced by certain species of Streptomyces, particularly Streptomyces venezuelae. This compound has garnered attention due to its unique biological activities, particularly in iron acquisition and antibiotic properties. This article reviews the current understanding of this compound's biological activity, supported by research findings, case studies, and data tables.

Overview of this compound

This compound is classified as a siderophore, which are molecules that bind iron with high affinity, facilitating its uptake by bacteria. Siderophores are crucial for bacterial growth and survival in iron-limited environments, such as soil or host organisms. This compound is particularly notable for its ability to diffuse beyond the colony boundaries, unlike other siderophores like desferrioxamine that remain localized.

This compound's primary role is in iron acquisition . Research indicates that it significantly enhances the growth of Streptomyces venezuelae under conditions where iron is scarce. The production of this compound is upregulated in response to specific growth conditions, such as the presence of glycerol, which stimulates exploration and metabolic activity in these bacteria .

Table 1: Comparison of Siderophore Activities

SiderophoreDiffusion PatternGrowth EnhancementRole in Antibiotic Production
This compoundDiffuses beyond colonySignificantYes
DesferrioxamineConfined to colony areaModerateLimited

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Exploration Dynamics : A study showed that S. venezuelae mutants lacking this compound exhibited slower growth and reduced aerial development compared to wild-type strains. This indicates that this compound plays a critical role in the exploration phase of colony development .
  • Iron Supplementation : When siderophore mutants were grown on media supplemented with iron, the growth deficiencies associated with the loss of this compound could be partially rescued at higher iron concentrations (≥50 µM). This suggests that while iron availability can mitigate some effects of this compound loss, it cannot fully compensate for its absence .
  • Antibiotic Activity : this compound has been implicated in the production of antibiotics. In cultures where glycerol was used as a carbon source, both chloramphenicol and this compound were produced at elevated levels. The antibiotic activity was confirmed through bioassays against various indicator bacteria .

Implications for Microbial Ecology

The ability of this compound to diffuse extensively allows Streptomyces species to outcompete other microbes for available iron in their environment. This competitive advantage is particularly pronounced when grown alongside yeasts like Saccharomyces cerevisiae, where the absence of both siderophores resulted in a complete failure to explore and expand .

Properties

Molecular Formula

C22H37N7O11

Molecular Weight

575.6 g/mol

IUPAC Name

2-acetamido-5-[formyl(hydroxy)amino]-N-[1-[3-[5-[3-[formyl(hydroxy)amino]propyl]-3,6-dioxopiperazin-2-yl]propyl-hydroxyamino]-3-hydroxy-1-oxopropan-2-yl]pentanamide

InChI

InChI=1S/C22H37N7O11/c1-14(33)23-15(5-2-8-27(38)12-31)19(34)26-18(11-30)22(37)29(40)10-4-7-17-21(36)24-16(20(35)25-17)6-3-9-28(39)13-32/h12-13,15-18,30,38-40H,2-11H2,1H3,(H,23,33)(H,24,36)(H,25,35)(H,26,34)

InChI Key

IQMHGRIOYXVPSE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC(CCCN(C=O)O)C(=O)NC(CO)C(=O)N(CCCC1C(=O)NC(C(=O)N1)CCCN(C=O)O)O

Origin of Product

United States

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